ProTx II

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

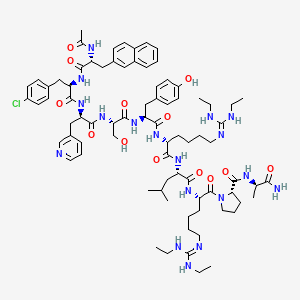

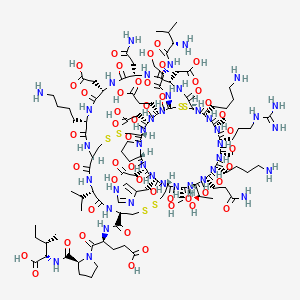

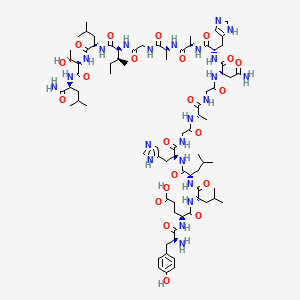

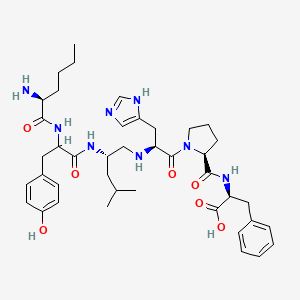

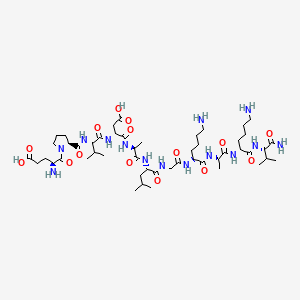

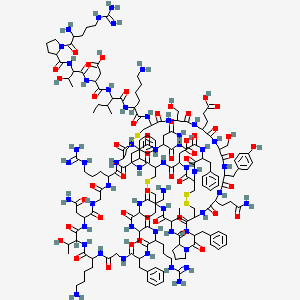

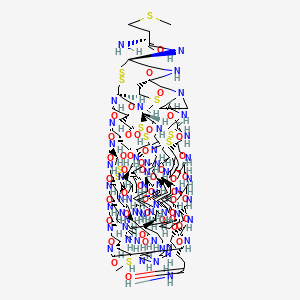

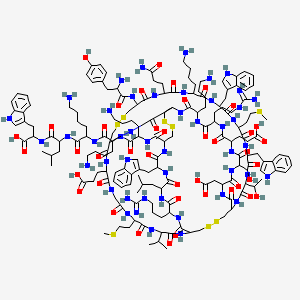

ProTx II, also known as Protoxin-II or PT-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). It is a 30-residue disulfide-rich peptide with a molecular weight of 3826.65 Da . The structure of ProTx II is amphipathic, with mostly hydrophobic residues on one face of the toxin . It inhibits certain voltage-gated calcium and voltage-gated sodium channels . This toxin has unusually high affinity and selectivity toward the human Nav1.7 channel .

Synthesis Analysis

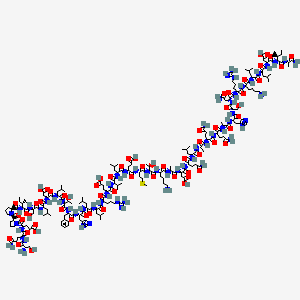

The folding pathways of ProTx II have been studied using tandem mass spectrometry . In the absence of an equilibrating redox buffer, misfolded intermediates form that prevent the formation of the native disulfide bond configuration . Two non-native singly bridged peptides were identified, one with a Cys (III)-Cys (IV) linkage and one with a Cys (V)-Cys (VI) linkage . The C-terminus of ProTx II appears to have an important role in initiating the folding of this peptide .Molecular Structure Analysis

The NMR solution structure of ProTx II has been studied . The structure and membrane-binding properties of ProTx II and several analogues were examined using NMR spectroscopy, surface plasmon resonance, fluorescence spectroscopy, and molecular dynamics simulations . A direct correlation was found between ProTx II membrane binding affinity and its potency as an hNav1.7 channel inhibitor .Chemical Reactions Analysis

ProTx II inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials . It uses a similar action mechanism on the Cav1.2 and Cav1.3 voltage-gated calcium channels . It also inhibits fast inactivation of the Nav channel by binding to VSD-IV in the resting configuration of the channel .Physical And Chemical Properties Analysis

ProTx II is a white lyophilized solid . It is soluble to 1 mg/ml in H2O . Its molecular weight is 3826.59 and its formula is C168H250N46O41S8 .Aplicaciones Científicas De Investigación

Interaction with Sodium Channels for Pain Therapeutics : ProTx-II inhibits human voltage-gated sodium channel 1.7 (hNaV1.7), which is involved in nociception, making it a potential pain therapeutic. Its effectiveness is linked to its binding affinity to lipid membranes, optimizing its interaction with hNaV1.7 (Henriques et al., 2016).

Development of Fluorescent and Tagged ProTx-II Analogs : Researchers have developed ProTx-II analogs with novel functionalities for cell distribution studies and biochemical characterization of Nav channel targets, broadening its applications in cellular and molecular biology (Montnach et al., 2021).

Understanding Toxin Mechanism : ProTx-II impedes movement of gating charges of sodium channels, affecting their activation. Its inhibitory effect is voltage-dependent, providing insights into the gating mechanism of these channels (Sokolov et al., 2008).

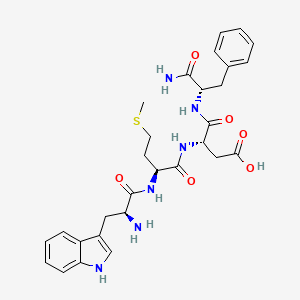

Structure-Activity Relationship Studies : The relationship between ProTx-II's chemical structure and its activity on voltage-gated sodium channels has been explored, leading to the creation of modified toxins with enhanced potency against specific sodium channels, furthering its potential as a therapeutic agent (Park et al., 2014).

Role in Nav1.7 Inhibition and Pain Management : ProTx-II's role in inhibiting Nav1.7 and its potential application in chronic nociceptive pain management have been explored, particularly through the development of lanthionine-bridged analogs of ProTx-II (Wright et al., 2017).

Novel Toxin Binding Site and Activation Gating : ProTx-II has been found to interact with the Nav1.5 channel in a way that implies the existence of a novel toxin binding site coupled to activation, different from previously characterized neurotoxin sites (Smith et al., 2007).

Membrane-Binding Properties and Interaction with Nav1.7 : ProTx-II's amphipathic surface, high affinity for lipid bilayers, and specific interactions with Nav1.7 voltage sensor domain at the membrane surface have been detailed. This provides a deeper understanding of its mechanism of action and potential therapeutic applications (Henriques et al., 2016).

Inhibition of Multiple Sodium Channels : ProTx-II, along with ProTx-I, has been found to inhibit multiple types of sodium channels, including tetrodotoxin-resistant channels, and shift their voltage dependence, offering insights into channel gating mechanisms and potential therapeutic applications (Middleton et al., 2002).

Antihyperalgesic Effects in Diabetic Mice : The antihyperalgesic effects of ProTx-II have been demonstrated in diabetic mice, showing potential for the treatment of pain in conditions like diabetic neuropathy (Tanaka et al., 2015).

Development of ProTx-II Analogues for Pain Treatment : Analogues of ProTx-II have been developed to selectively block Nav1.7 channels, demonstrating significant potential for pain treatment in rodents (Adams et al., 2021).

Safety And Hazards

Direcciones Futuras

Given the structural similarities between sodium and T-type calcium channels and the apparent conservation in toxin binding sites, the data on ProTx II could provide insights into the development and synthesis of novel T-type channel antagonists . The properties of ProTx II analogues as tools for Nav channel purification and cell distribution studies pave the way for a better understanding of ProTx II channel receptors in pain and their pathophysiological implications in sensory neuronal processing .

Propiedades

IUPAC Name |

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAUGYVLRSCGBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C168H250N46O41S8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3827 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ProTx II | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.